molecular formula C14H16ClN5O3S B15344394 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine CAS No. 782435-06-7

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine

Cat. No.: B15344394
CAS No.: 782435-06-7
M. Wt: 369.8 g/mol
InChI Key: WHNODKWPFVCUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine is a guanidine derivative featuring a substituted isoquinoline scaffold. The compound is characterized by a 4-chloro substituent on the isoquinoline ring and a morpholinosulfonyl group at the 7-position. Its synthesis likely involves sequential functionalization of the isoquinoline core, including chlorination and sulfonylation steps, followed by guanidine introduction .

Properties

CAS No.

782435-06-7

Molecular Formula

C14H16ClN5O3S

Molecular Weight

369.8 g/mol

IUPAC Name

2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine

InChI

InChI=1S/C14H16ClN5O3S/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20/h1-2,7-8H,3-6H2,(H4,16,17,18,19)

InChI Key

WHNODKWPFVCUOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinosulfonyl group.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, or inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine is compared with structurally related guanidine derivatives. Key differences arise from substituent variations on the isoquinoline or benzene rings, which influence physicochemical properties, synthetic routes, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features
This compound - 4-Cl
- 7-morpholinosulfonyl
Enhanced solubility due to morpholine’s polarity; potential for CNS penetration.
1-(4-Chloro-7-(phenylthio)isoquinolin-1-YL)guanidine hydrochloride - 4-Cl
- 7-phenylthio
Phenylthio group increases lipophilicity; may improve membrane permeability but reduce aqueous solubility.
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (12) - 4-Cl, 5-CH₃
- 2-(CF₃-benzylthio)
Trifluoromethyl group enhances metabolic stability; sulfonylguanidine moiety contributes to H-bonding interactions.
(4-Chloro-7-(3-carboxyphenyl)isoquinolin-1-yl)guanidine monohydrate - 4-Cl
- 7-carboxyphenyl
Carboxylic acid group enables zwitterionic behavior; high melting point (>300°C) suggests strong crystal lattice interactions.

Physicochemical Properties

  • Melting Points: Compound 12 (trifluoromethylbenzylthio derivative): 210–212°C . Compound 14 (chlorobenzo[d][1,3]dioxol derivative): 245–250°C . (4-Chloro-7-(3-carboxyphenyl)isoquinolin-1-yl)guanidinium benzoate: >300°C . Inference: The target compound’s morpholinosulfonyl group may lower melting points compared to bulky aromatic substituents (e.g., benzo[d][1,3]dioxol) due to reduced lattice energy.
  • Solubility: Morpholinosulfonyl derivatives are expected to exhibit higher aqueous solubility than phenylthio or trifluoromethylbenzylthio analogues due to the polar morpholine ring. Zwitterionic forms (e.g., carboxyphenyl derivatives) show pH-dependent solubility, advantageous for controlled drug delivery .

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound IR (SO₂ peaks, cm⁻¹) ¹H-NMR Features
Compound 12 1324, 1129 δ 4.40 (SCH₂), 7.63–7.80 (aromatic H)
Compound 14 1343, 1131 δ 4.24 (SCH₂), 6.90–7.86 (aromatic H)
Guanidinium benzoate N/A δ 7.46–9.00 (aromatic H, guanidine NH)

Biological Activity

1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine, with the CAS number 782435-06-7, is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes several functional groups such as a chloro group, a morpholinosulfonyl group, and a guanidine moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular Formula C14H16ClN5O3S
Molecular Weight 369.8 g/mol
IUPAC Name 2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine
InChI Key WHNODKWPFVCUOC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may function as an inhibitor of specific enzymes or receptors, potentially enhancing neurotransmitter release or modulating ion channel activities in cellular membranes .

Pharmacological Properties

Research indicates that guanidine derivatives like this compound exhibit a wide range of pharmacological activities, including:

  • CNS Activity : Potential effects on central nervous system disorders.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.
  • Antidiabetic Effects : Influence on glucose metabolism.
  • Anticancer Potential : Inhibition of tumor growth through specific molecular interactions .

Case Studies and Research Findings

Several studies have explored the biological activities of guanidine compounds, emphasizing their therapeutic potential:

  • CNS Effects : A study highlighted the ability of guanidine derivatives to act on neurotransmitter systems, suggesting implications for treating neurodegenerative diseases .
  • Antidiabetic Activity : Research has shown that guanidine-based compounds can enhance insulin sensitivity and glucose uptake in cellular models, indicating potential for diabetes management .
  • Anticancer Research : Investigations into the anticancer properties of similar compounds revealed mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4,7-Dichloroquinoline Similar quinoline coreAntimicrobial
4-Chloro-7-(trifluoromethyl)quinoline Different substituentsAntiviral
1-carbamimidamido-4-chloro-N-[...]-isoquinoline-7-sulfonamide Isoquinoline core with additional groupsAnticancer

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized isoquinoline precursors. For example:

Friedländer Reaction : Construct the isoquinoline core using 2-(3,4-dihydroisoquinolin-1-yl)anilines and ketones under acidic conditions .

Sulfonation and Substitution : Introduce morpholinosulfonyl and chloro groups via electrophilic substitution or palladium-catalyzed cross-coupling .

Guanidine Attachment : React the intermediate with cyanamide in ethanol under reflux with HCl, followed by neutralization with lithium hydroxide .
Purity is confirmed via HPLC (>97%) and spectroscopic characterization (NMR, FT-IR) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and confirm bond formation (e.g., sulfonyl and guanidine groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects functional groups (e.g., S=O stretching at ~1350 cm1^{-1}) .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound in research laboratories?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .
  • Storage : Keep in airtight containers under nitrogen, away from humidity and ignition sources .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound, particularly in cancer research?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays .
  • In Vivo Models : Administer the compound to xenograft mice and monitor tumor regression via bioluminescence imaging .
  • Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3) .

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to biological activity?

  • Methodological Answer :
  • Theoretical Frameworks : Align results with existing SAR models or computational predictions (e.g., docking studies) to identify outliers .
  • Dose-Response Replication : Repeat assays across multiple concentrations and cell lines to rule out batch variability .
  • Meta-Analysis : Compare findings with structurally similar compounds (e.g., 4-arylquinoline derivatives) to contextualize discrepancies .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., morpholino vs. piperazinyl) and assess potency .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular dynamics to identify critical binding interactions .
  • Data Correlation : Plot substituent electronic parameters (Hammett constants) against IC50_{50} values to derive predictive models .

Q. What computational modeling strategies are applicable for predicting interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina .
  • QSAR Modeling : Train machine learning algorithms on datasets of IC50_{50} values and molecular descriptors .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. How should stability and reactivity studies be structured to assess degradation pathways under various conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic pH (1–13) .
  • Analytical Monitoring : Track degradation products via LC-MS and assign structures using fragmentation libraries .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) under accelerated storage conditions (e.g., 75% humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.